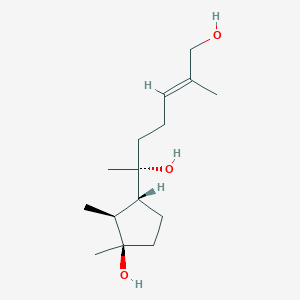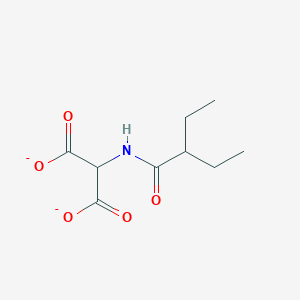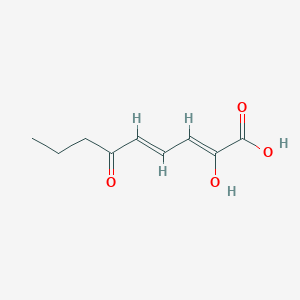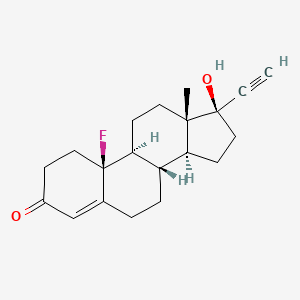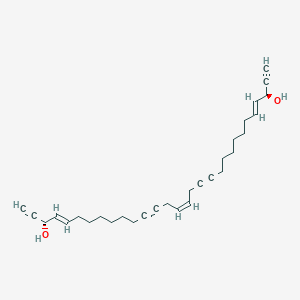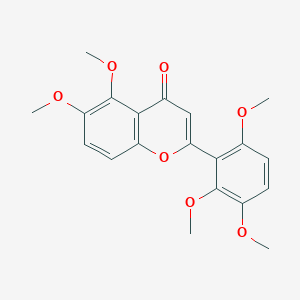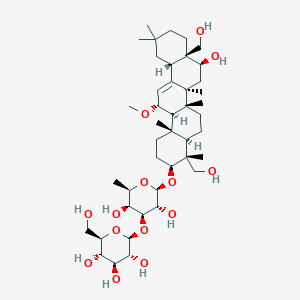
Eosinmethylene-blue
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Eosinmethylene-blue agar was initially formulated in 1916 by Holt-Harris and Teague. The medium includes eosin and methylene blue dyes, lactose, sucrose, peptone, and dipotassium phosphate . The preparation involves dissolving these components in distilled water, heating to dissolve completely, and sterilizing by autoclaving at 121°C for 15 minutes .
Industrial Production Methods
In industrial settings, the preparation of this compound agar follows similar steps but on a larger scale. The components are mixed in large batches, sterilized, and then dispensed into appropriate containers for distribution .
Chemical Reactions Analysis
Eosinmethylene-blue undergoes several types of reactions:
Oxidation and Reduction: The dyes eosin and methylene blue can undergo redox reactions, which are crucial for their function as indicators in the medium.
Acid-Base Reactions: The medium changes color based on the pH, with eosin turning dark purple under acidic conditions.
Complex Formation: The interaction between eosin and methylene blue under acidic conditions forms a complex that differentiates lactose-fermenting bacteria from non-fermenters.
Scientific Research Applications
Eosinmethylene-blue is widely used in various scientific research applications:
Medical Research: It helps in identifying pathogenic bacteria in clinical samples.
Environmental Science: Used in monitoring microbial contamination in environmental samples.
Biotechnology: Employed in genetic studies involving bacterial cultures.
Mechanism of Action
The mechanism of action of Eosinmethylene-blue involves its selective and differential properties:
Selective Inhibition: Methylene blue inhibits the growth of gram-positive bacteria, allowing only gram-negative bacteria to grow.
Differential Staining: The combination of eosin and methylene blue forms a complex under acidic conditions, which results in color changes that differentiate lactose-fermenting bacteria from non-fermenters.
Comparison with Similar Compounds
Eosinmethylene-blue is unique due to its dual functionality as a selective and differential medium. Similar compounds include:
MacConkey Agar: Another selective and differential medium used for gram-negative bacteria but uses bile salts and crystal violet for selectivity.
Hektoen Enteric Agar: Used for isolating and differentiating Salmonella and Shigella species, containing bile salts, bromthymol blue, and acid fuchsin.
Xylose Lysine Deoxycholate Agar: Selective for Salmonella and Shigella, using sodium deoxycholate as the selective agent.
This compound stands out due to its specific combination of eosin and methylene blue dyes, which provide a distinct colorimetric differentiation of bacterial colonies .
Properties
CAS No. |
6359-04-2 |
|---|---|
Molecular Formula |
C21H10Br4KO5 |
Molecular Weight |
701.0 g/mol |
IUPAC Name |
potassium;2,4,5,7-tetrabromo-9-(2-methoxycarbonylphenyl)-6-oxoxanthen-3-olate |
InChI |
InChI=1S/C21H10Br4O5.K/c1-29-21(28)9-5-3-2-4-8(9)14-10-6-12(22)17(26)15(24)19(10)30-20-11(14)7-13(23)18(27)16(20)25;/h2-7,26H,1H3; |
InChI Key |
XMGRXVJCFFEVKF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br.[K+] |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br.[K] |
Key on ui other cas no. |
6359-05-3 |
Synonyms |
ethyl eosin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1261927.png)
